molecular formula C7H5NO3 B12867250 3-(Cyanomethyl)furan-2-carboxylic acid

3-(Cyanomethyl)furan-2-carboxylic acid

Cat. No.: B12867250
M. Wt: 151.12 g/mol
InChI Key: IDBFLRBSQZYNGJ-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)furan-2-carboxylic acid is a furan derivative characterized by a furan ring substituted with a cyanomethyl group at the 3-position and a carboxylic acid group at the 2-position Furans are a class of heterocyclic organic compounds with a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyanomethyl)furan-2-carboxylic acid typically involves the functionalization of a furan ring. One common method is the cyanomethylation of furan-2-carboxylic acid. This can be achieved through a multi-step process involving the formation of an intermediate, such as a bromomethyl derivative, followed by nucleophilic substitution with a cyanide source.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in the process are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyanomethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products include furanones and other oxygenated furans.

    Reduction: Products include alcohols, aldehydes, and reduced furans.

    Substitution: Products depend on the nucleophile used, resulting in various substituted furans.

Scientific Research Applications

3-(Cyanomethyl)furan-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(cyanomethyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanomethyl group can act as a reactive site for further chemical modifications, enhancing the compound’s biological activity.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.

    3-(Bromomethyl)furan-2-carboxylic acid: Similar structure but with a bromomethyl group instead of a cyanomethyl group, leading to different reactivity and applications.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, offering different chemical properties and applications.

Uniqueness: 3-(Cyanomethyl)furan-2-carboxylic acid is unique due to the presence of both a cyanomethyl group and a carboxylic acid group on the furan ring

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

3-(cyanomethyl)furan-2-carboxylic acid

InChI

InChI=1S/C7H5NO3/c8-3-1-5-2-4-11-6(5)7(9)10/h2,4H,1H2,(H,9,10)

InChI Key

IDBFLRBSQZYNGJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1CC#N)C(=O)O

Origin of Product

United States

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